molecular formula C7H14ClNO2 B12099036 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride

3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride

Cat. No.: B12099036
M. Wt: 179.64 g/mol
InChI Key: CLERARBPHMHUHU-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol . The compound is identified by CAS number 240401-10-9 and is commercially available as a pharmaceutical building block, particularly noted for its role in optimizing permeability and efflux ratios in drug discovery .

The bicyclo[3.3.1]nonane scaffold provides conformational rigidity, making it valuable in medicinal chemistry. For example, its endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol derivative was used to fill a wedge-shaped pocket in BCL6 inhibitors, demonstrating improved permeability (6.7/4.6) and reduced efflux ratio (3.0/3.5) compared to non-bridged analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonan-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLERARBPHMHUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Dialdehydes with Primary Amines

The synthesis begins with the condensation of a dialdehyde (e.g., oxydiacetaldehyde or thiodiacetaldehyde) with a primary amine hydrochloride (e.g., butylamine hydrochloride or phenethylamine hydrochloride) in the presence of acetonedicarboxylic acid. The reaction is conducted in an aqueous medium at pH 5 and room temperature, forming a 3-oxa- or 3-thia-9-azabicyclo[3.3.1]nonan-7-one intermediate.

Key reagents :

  • Dialdehydes : Oxydiacetaldehyde (for oxygen-containing analogs) or thiodiacetaldehyde (for sulfur-containing analogs).

  • Primary amine hydrochlorides : Provide the nitrogen source and dictate the substituent at the 9-position of the bicyclic system.

  • Acetonedicarboxylic acid : Facilitates cyclization via decarboxylative condensation.

Mechanistic insight :
The dialdehyde reacts with the amine to form a Schiff base, which undergoes cyclization with acetonedicarboxylic acid to generate the bicyclic ketone framework. The hydrochloride salt of the amine ensures protonation, enhancing electrophilicity and reaction efficiency.

Reduction of Bicyclic Ketone to Alcohol

The intermediate ketone is reduced to the corresponding alcohol using catalytic hydrogenation or chemical reducing agents:

Catalytic Hydrogenation

  • Conditions : Raney nickel catalyst in ethanol under high-pressure hydrogen (900 psi) at 63°C.

  • Outcome : Yields the secondary alcohol with retention of stereochemistry.

Chemical Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Scope : Suitable for both oxygen- and sulfur-containing analogs.

Formation of Hydrochloride Salt

The final hydrochloride salt is obtained by treating the free base (bicyclic alcohol) with hydrochloric acid. Alternatively, using the amine hydrochloride directly in the condensation step ensures the final product retains the hydrochloride counterion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Aqueous medium (pH 5)Enhances cyclization kinetics
Temperature Room temperature (25°C)Minimizes side reactions
Reduction Method Raney nickel/H₂ (63°C)High stereochemical fidelity

Catalytic System Tuning

  • Raney nickel : Preferred for hydrogenation due to its robustness and recyclability.

  • LiAlH₄ : Used for sulfur-containing analogs where catalytic hydrogenation is less effective.

Purification and Characterization Techniques

Recrystallization

The crude product is purified via recrystallization from petroleum ether or aqueous ethanol, removing unreacted starting materials and byproducts.

Analytical Validation

TechniqueApplicationExample Data
Melting Point Purity assessmentPicrate salt: M.P. 284°C
X-ray Diffraction Structural confirmationResolves bicyclic framework
NMR Spectroscopy Functional group analysisValidates hydroxyl and amine

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

  • Batch reactors : Employed for small-scale synthesis (e.g., 250 mL ethanol in patent examples).

  • Continuous flow : Proposed for large-scale production to enhance heat/mass transfer and reduce reaction time.

Process Intensification

  • Automated pH control : Critical for maintaining optimal cyclization conditions.

  • Catalyst recovery : Raney nickel filtration and reuse to lower costs.

Challenges and Mitigation Strategies

Hygroscopicity Management

The hydrochloride salt is hygroscopic, necessitating storage under argon at -20°C to prevent hydrolysis.

Stereochemical Control

  • Catalyst selection : Raney nickel ensures high enantiomeric excess in hydrogenation.

  • Chiral resolving agents : Optional for isolating specific enantiomers.

Chemical Reactions Analysis

Types of Reactions: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure, which mimics certain natural substrates.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride C₇H₁₄ClNO₂ 179.64 Hydroxyl group at C7 Improved permeability in BCL6 studies
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl C₁₅H₂₀ClNO₃ 297.78 Benzyl group at N9, carboxylic acid at C7 Larger size, potential for enhanced binding interactions
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate HCl C₉H₁₆ClNO₃ 221.68 Methyl ester at C7 Higher lipophilicity due to ester group
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid HCl C₈H₁₄ClNO₃ 207.66 Carboxylic acid at C9 Altered stereoelectronic properties
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate C₁₄H₁₈ClNO₃S 339.82 Sulfur substitution (thia), benzyl group Chair-boat conformation in X-ray studies; antiarrhythmic activity
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride C₇H₁₂ClNO₂ 177.63 Ketone at C7 Potential metabolic stability

Key Observations :

  • Heteroatom Substitution : Replacing oxygen with sulfur (e.g., thia analog ) introduces conformational changes (chair-boat vs. chair-chair) and distinct biological activities.
  • Functional Group Impact : Ester derivatives () enhance lipophilicity, while ketones () may improve metabolic stability.
This compound
  • BCL6 Inhibition: Demonstrated superior permeability (6.7 × 10⁻⁶ cm/s) and efflux ratio (3.0) compared to non-bridged analogs, making it a promising chemical probe for oncology .
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate
  • Antiarrhythmic Activity : Suppressed ventricular tachycardia in canine models at 3–6 mg/kg, comparable to lidocaine. Unique chair-boat conformation may enhance interaction with ion channels .
Methyl Ester Derivatives
  • Drug Design Utility : Used as protein degrader building blocks, leveraging ester groups for tunable pharmacokinetics .

Biological Activity

3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride, also known as endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride, is a bicyclic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Chemical Formula : C7_7H14_{14}ClNO2_2
  • Molecular Weight : 179.64 g/mol
  • CAS Number : 1378267-96-9

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the realm of cancer therapeutics. Research indicates that this compound acts as a potent inhibitor of the B-cell lymphoma 6 (BCL6) protein, which is a transcriptional repressor involved in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other malignancies.

Key Findings from Research

  • Inhibition of BCL6 : The compound was identified as a potent inhibitor with a cellular potency of 4.5 nM, demonstrating significant efficacy in cellular assays .
  • Pharmacokinetics : In vivo studies showed that after administration in mice, the compound exhibited favorable pharmacokinetic properties, including good solubility and lower microsomal clearance compared to other tested compounds .
  • Bioavailability : The bioavailability of the compound was reported at 66%, indicating its potential for effective delivery in therapeutic settings .

Study 1: In Vivo Efficacy

In a study involving Balb/C mice, researchers administered doses of 1 mg/kg intravenously and 5 mg/kg orally. The results indicated that the compound maintained a clear solution post-dosing and demonstrated normal physiological responses in the subjects .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted how modifications to the bicyclic structure could enhance potency and reduce efflux ratios, thereby improving cellular uptake and effectiveness against BCL6 .

Data Table: Comparative Biological Activity

Compound NameIC50 (nM)Bioavailability (%)SolubilityClearance Rate (mL/min/kg)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol HCl4.566HighLow
CCT3735660.7-ModerateHigh
CCT37356725.9-LowModerate

Q & A

Q. What are the key synthetic routes for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride, and how can reaction conditions be optimized for purity?

The synthesis typically involves cyclization of diol and amine precursors under anhydrous conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization includes controlling temperature, pH, and catalyst selection (e.g., ruthenium for reductions). Purity is monitored via HPLC and NMR, with yields improved by iterative adjustments to solvent polarity and reaction time .

Q. How is the bicyclic structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, studies on related 3-oxa-7-azabicyclo derivatives used SCXRD to resolve stereochemistry and confirm the bicyclo[3.3.1] framework . Complementary techniques like 1^1H/13^{13}C NMR and IR spectroscopy validate functional groups (e.g., hydroxyl and amine moieties) .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 203–210 nm .
  • TGA/DSC : Evaluates thermal stability and decomposition profiles .
  • Karl Fischer titration : Measures residual water content, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies often arise from bioavailability or metabolite interference. For instance, neuroactive bicyclic amines may show high in vitro receptor affinity but poor blood-brain barrier penetration. Solutions include:

  • Prodrug design : Esterification of the hydroxyl group to enhance lipophilicity .
  • Microdialysis : Direct measurement of compound concentration in target tissues .

Q. How does stereochemistry influence the compound’s biological activity, and how can enantiomers be selectively synthesized?

The endo/exo configuration of the bicyclic system significantly impacts receptor binding. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) enables enantioselective cyclization . Chiral HPLC or enzymatic resolution separates enantiomers, with activity assays (e.g., cAMP modulation) linking stereochemistry to potency .

Q. What computational approaches predict interaction mechanisms with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to receptors like σ-1 or NMDA. For example, the protonated amine forms salt bridges with GluN1 subunits, while the hydroxyl group stabilizes via hydrogen bonding . Free energy perturbation (FEP) calculations refine affinity predictions .

Methodological Challenges and Solutions

Q. How are stability issues addressed during long-term storage?

The hydrochloride salt is hygroscopic; storage at -20°C under argon in amber vials minimizes hydrolysis and oxidation . Lyophilization improves stability for in vivo studies .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Standardized synthetic protocols : Strict control of reaction time, temperature, and purification steps .
  • Internal controls : Co-testing reference compounds (e.g., amantadine hydrochloride) in each assay .

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